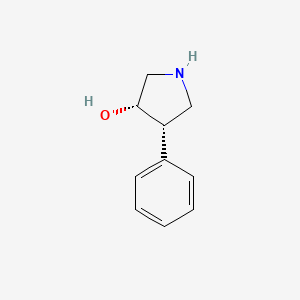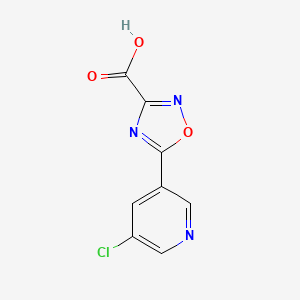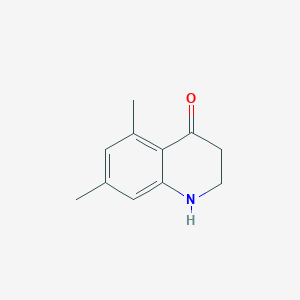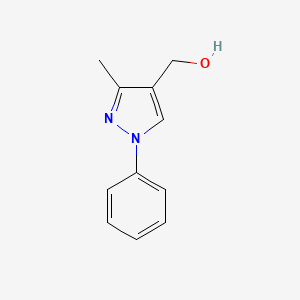![molecular formula C8H12BrN3 B13323634 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13323634.png)
3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 3-position and an ethyl group at the 2-position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-2-ethylpyrazole with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Cyclization Reactions: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its potential as an anticancer agent has been explored, particularly in targeting specific cellular pathways.
Industry: It can be used in the development of new materials with unique properties, such as fluorescent dyes.
Mechanism of Action
The mechanism by which 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to fit into these active sites and form stable complexes, leading to the inhibition of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Similar in structure but lacks the ethyl group at the 2-position.
2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Similar in structure but lacks the bromine atom at the 3-position.
3-Bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Similar in structure but has a methyl group instead of an ethyl group at the 2-position.
Uniqueness
The presence of both the bromine atom at the 3-position and the ethyl group at the 2-position makes 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine unique. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12BrN3 |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
3-bromo-2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H12BrN3/c1-2-6-7(9)8-10-4-3-5-12(8)11-6/h10H,2-5H2,1H3 |
InChI Key |
VSYUVJLZFLOFCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2CCCNC2=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323555.png)



![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13323572.png)

![Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate](/img/structure/B13323584.png)

![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13323590.png)


![5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13323594.png)


